Isoplysin A
Overview
Description
Isoplysin A is a tryptophan-derived alkaloid found in marine sponges . It’s one of the new compounds discovered in the marine sponge Fascaplysinopsis reticulata . It has shown promising antifouling activity against Vibrio natrigens .
Chemical Reactions Analysis
Chemical reactions analysis involves understanding how a substance reacts under various conditions. Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . The specific chemical reactions involving Isoplysin A are not detailed in the available resources.Physical And Chemical Properties Analysis
Physical properties include characteristics such as density, color, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . The specific physical and chemical properties of Isoplysin A are not detailed in the available resources.Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on Isoplysin A could involve further exploration of its bioactive properties and potential applications. Marine sponges, including those that produce Isoplysin A, are considered a promising source of bioactive compounds with potential biotechnological applications .
properties
IUPAC Name |
5-[(Z)-indol-3-ylidenemethyl]-1-methyl-2-(methylamino)imidazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-15-14-17-13(19)12(18(14)2)7-9-8-16-11-6-4-3-5-10(9)11/h3-8,19H,1-2H3,(H,15,17)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKWWDDODHMJCW-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(N1C)C=C2C=NC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=C(N1C)/C=C/2\C=NC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347398 | |
Record name | Isoplysin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoplysin A | |
CAS RN |
158761-04-7 | |
Record name | Isoplysin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158761047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoplysin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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